C55-Isoprenoid Alcohol Phosphokinase Substrate Specificity: Ficaprenol vs. Solanesol
Ficaprenol serves as a specific substrate for C55-isoprenoid alcohol phosphokinase (EC 2.7.1.66) from Staphylococcus aureus, with a Km value of 0.5 mM [1]. In contrast, the longer-chain polyprenol solanesol exhibits no detectable activity as a substrate for this kinase under identical assay conditions [2]. The phosphorylation reaction proceeds with a Km for ATP of 0.4 mM when ficaprenol is the co-substrate [1].
| Evidence Dimension | Substrate affinity (Km) for C55-isoprenoid alcohol phosphokinase |
|---|---|
| Target Compound Data | Km = 0.5 mM for ficaprenol |
| Comparator Or Baseline | Solanesol: no detectable activity |
| Quantified Difference | Qualitative: activity vs. no activity; quantitative Km for ficaprenol = 0.5 mM |
| Conditions | pH 8.2, 37°C, Staphylococcus aureus enzyme preparation |
Why This Matters
This strict substrate specificity dictates that only C55 ficaprenol (not longer-chain analogs) can be utilized to study bacterial isoprenoid alcohol phosphorylation and peptidoglycan biosynthesis in S. aureus model systems.
- [1] Higashi, Y., Siewert, G., & Strominger, J.L. (1970). Biosynthesis of the peptidoglycan of bacterial cell walls. XIX. Isoprenoid alcohol phosphokinase. Journal of Biological Chemistry, 245, 3683-3690. View Source
- [2] BRENDA Enzyme Database. EC 2.7.1.66 - isoprenoid alcohol phosphokinase. Substrate specificity: ATP + solanesol = no activity. View Source
